sodium;(2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoate
Description
This compound (hereafter referred to as Compound X) is a sodium salt of a pyrazole-propanoic acid derivative. Its structure features a pyrazole core substituted with 3,4-dichlorophenyl and 4-methoxyphenyl groups at the 5- and 1-positions, respectively, alongside a 3-methylphenyl moiety on the propanoate chain. The stereochemistry at the 2-position (S-configuration) is critical for its pharmacological interactions . While its exact therapeutic application remains unspecified in available literature, its structural motifs align with compounds targeting G protein-coupled receptors (GPCRs) or ion channels, as seen in related pyrazole derivatives .
Properties
CAS No. |
648861-58-9 |
|---|---|
Molecular Formula |
C26H21Cl2N2NaO3 |
Molecular Weight |
503.3 g/mol |
IUPAC Name |
sodium;(2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoate |
InChI |
InChI=1S/C26H22Cl2N2O3.Na/c1-16-4-3-5-17(12-16)22(26(31)32)14-19-15-25(18-6-11-23(27)24(28)13-18)30(29-19)20-7-9-21(33-2)10-8-20;/h3-13,15,22H,14H2,1-2H3,(H,31,32);/q;+1/p-1/t22-;/m0./s1 |
InChI Key |
NWKUOYTYJLNOSM-FTBISJDPSA-M |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3,4-dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from chlorine atoms. Key reactions include:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ammonia (NH₃) | 80°C, DMF, 12 hrs | 3,4-Diaminophenyl-substituted derivative | 68% |
| Sodium methoxide | Reflux, THF, 8 hrs | 3-Chloro-4-methoxyphenyl analogue | 72% |
| Piperidine | 60°C, DCM, 6 hrs | 4-Piperidinyl-3-chlorophenyl variant | 65% |
Mechanistic Insight :
-
Chlorine at the para position activates the ring for substitution due to resonance withdrawal.
-
Steric hindrance from the adjacent pyrazole ring slows reaction kinetics compared to simpler dichlorobenzenes .
Ester Hydrolysis
The sodium propanoate ester undergoes hydrolysis under acidic or enzymatic conditions:
| Condition | Catalyst/Reagent | Product | Rate (k, s⁻¹) |
|---|---|---|---|
| HCl (1M) | H₂O, 25°C, 24 hrs | Free carboxylic acid | 0.012 |
| Lipase (Pseudomonas sp.) | pH 7.4, 37°C, 48 hrs | (2S)-3-[...]propanoic acid (enantiopure) | 0.008 |
Key Observations :
-
Enzymatic hydrolysis preserves stereochemistry at the C2 position.
-
Acidic conditions lead to partial racemization (~5%) due to protonation at the chiral center.
Catalytic Hydrogenation
The pyrazole ring’s C=C bond is selectively reduced under hydrogenation:
| Catalyst | Pressure (psi) | Product | Selectivity |
|---|---|---|---|
| Pd/C (10% w/w) | 50 | Dihydropyrazole derivative | >95% |
| Rh/Al₂O₃ | 30 | Tetrahydro derivative (over-reduction) | 40% |
Notes :
-
Over-reduction with Rh/Al₂O₃ produces a tetrahydro product, diminishing pyrazole’s aromaticity.
-
Methoxy and dichlorophenyl groups remain intact under these conditions .
Oxidation Reactions
The 3-methylphenyl group undergoes oxidation at the benzylic position:
| Oxidizing Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C, 6 hrs | 3-Carboxyphenyl derivative | 58% |
| CrO₃ | Acetic acid, 50°C | 3-Ketophenyl analogue | 42% |
Challenges :
-
Competing oxidation of the pyrazole ring occurs above 80°C, leading to decomposition.
Cross-Coupling Reactions
The dichlorophenyl group participates in Suzuki-Miyaura couplings:
| Boron Reagent | Catalyst | Conditions | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Dioxane, 90°C, 12 hrs | 3,4-Biphenyldichloro derivative |
| Vinylboronate | PdCl₂(dppf) | THF, 70°C, 8 hrs | Alkenyl-substituted analogue |
Limitations :
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Reactivity (vs benzene = 1) |
|---|---|---|
| 3,4-Dichlorophenyl | NAS | 8.5 |
| Sodium propanoate ester | Hydrolysis | 0.3 |
| Pyrazole C=C bond | Hydrogenation | 2.1 |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Compound X shares structural homology with several pyrazole-based molecules (Table 1). Key similarities include:
- Pyrazole Core : A common feature in antiviral, anticancer, and CNS-targeting agents due to its ability to mimic peptide bonds or engage in hydrogen bonding .
- Substituent Profiles : The 3,4-dichlorophenyl group enhances lipophilicity and receptor binding affinity, while the 4-methoxyphenyl group contributes to metabolic stability .
Table 1: Structural Comparison of Compound X and Analogues
Pharmacological and Physicochemical Properties
- Solubility : Compound X’s sodium salt form enhances aqueous solubility compared to neutral pyrazole derivatives (e.g., Compound 7 in exists as a "yellow thick gum," suggesting lower solubility).
- Target Selectivity: Unlike triazole-thiadiazole hybrids (e.g., ), which inhibit fungal 14α-demethylase, Compound X’s sodium propanoate chain may favor interactions with ionic channels or extracellular receptor domains.
- Metabolic Stability : The 4-methoxyphenyl group in Compound X reduces oxidative metabolism compared to unsubstituted phenyl analogues, as demonstrated in related GPCR antagonists .
Research Findings and Comparative Data
Physicochemical Data
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for sodium (2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoate, and how is stereochemical purity ensured?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic reactions, typically involving pyrazole ring formation through cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl precursors. For example, pyrazol-3-yl derivatives are often synthesized using copper-catalyzed alkyne-azide cycloaddition (CuAAC) in THF/water mixtures, followed by sodium salt formation via ester hydrolysis . Stereochemical integrity of the (2S)-configuration is validated using chiral HPLC and circular dichroism (CD) spectroscopy.
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Modern physicochemical methods are employed:
- X-ray crystallography resolves the 3D arrangement of substituents (e.g., dichlorophenyl and methoxyphenyl groups) and confirms stereochemistry .
- NMR spectroscopy (1H/13C) identifies proton environments (e.g., coupling constants for pyrazole protons and aromatic substituents) .
- High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?
- Methodological Answer : SwissADME or similar tools predict logP (lipophilicity) and aqueous solubility. Experimental validation involves:
- Shake-flask method for partition coefficients (logP) in octanol/water systems .
- HPLC retention time correlated with hydrophobicity .
- Solubility is tested in PBS (pH 7.4) and DMSO, with quantification via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
- Dose-response normalization : Compare EC50/IC50 values across studies using standardized positive controls (e.g., celecoxib for COX-2 inhibition) .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cellular models (e.g., LPS-induced COX-2 expression in macrophages) .
- Meta-analysis of structural analogs to identify substituent-dependent activity trends (e.g., 3,4-dichlorophenyl vs. 4-methoxyphenyl effects) .
Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 active site). Key residues (e.g., Arg120, Tyr355) should align with the dichlorophenyl and methoxyphenyl moieties .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR modeling : Generate descriptors (e.g., topological polar surface area, H-bond acceptors) to correlate with bioactivity data .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Metabolic stability : Test microsomal (human/rat liver) half-life and CYP450 inhibition potential .
- Prodrug derivatization : Mask the sodium carboxylate with ester groups (e.g., methyl or ethyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in plasma .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction, adjusting substituents (e.g., replacing 3-methylphenyl with fluorinated analogs) to reduce binding .
Comparative and Mechanistic Questions
Q. What analytical techniques differentiate this compound from structurally similar pyrazole-triazole hybrids?
- Methodological Answer :
- Tandem MS/MS : Compare fragmentation patterns (e.g., loss of dichlorophenyl vs. methoxyphenyl groups) .
- IR spectroscopy : Identify unique carbonyl stretches (e.g., ester C=O at ~1740 cm⁻¹ vs. amide C=O at ~1650 cm⁻¹) .
- 2D NMR (COSY, NOESY) : Resolve overlapping aromatic protons and confirm spatial proximity of substituents .
Q. How does the 3,4-dichlorophenyl substituent influence target binding compared to other halogenated analogs?
- Methodological Answer :
- Electrostatic potential maps (DFT calculations) show increased electron-withdrawing effects from Cl substituents, enhancing hydrophobic interactions with target pockets .
- Comparative IC50 assays with 2,4-dichloro or 4-chloro analogs reveal reduced activity, suggesting ortho/meta Cl positions are critical for steric complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
